2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl-[(1R,5R)-3-methylsulfonyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone
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Overview
Description
2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl-[(1R,5R)-3-methylsulfonyl-3,6-diazabicyclo[322]nonan-6-yl]methanone is a complex organic compound that features a unique combination of a thieno[3,4-b][1,4]dioxin ring and a diazabicyclo[322]nonane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl-[(1R,5R)-3-methylsulfonyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone typically involves multiple steps. One common approach starts with the preparation of the thieno[3,4-b][1,4]dioxin core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions . The diazabicyclo[3.2.2]nonane moiety is then introduced through a series of reactions, including alkylation and sulfonylation .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reagents. Additionally, the use of catalysts and solvents can be crucial in scaling up the synthesis for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl-[(1R,5R)-3-methylsulfonyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl-[(1R,5R)-3-methylsulfonyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanocomposites.
Mechanism of Action
The mechanism of action of 2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl-[(1R,5R)-3-methylsulfonyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Hydroxymethyl EDOT: A related compound used in the synthesis of conductive polymers.
2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid:
Uniqueness
2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl-[(1R,5R)-3-methylsulfonyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone is unique due to its combination of a thieno[3,4-b][1,4]dioxin ring and a diazabicyclo[3.2.2]nonane structure. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl-[(1R,5R)-3-methylsulfonyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S2/c1-24(19,20)16-6-10-2-3-11(8-16)17(7-10)15(18)14-13-12(9-23-14)21-4-5-22-13/h9-11H,2-8H2,1H3/t10-,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEIDTDPPCNNEE-WDEREUQCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC2CCC(C1)N(C2)C(=O)C3=C4C(=CS3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N1C[C@@H]2CC[C@H](C1)N(C2)C(=O)C3=C4C(=CS3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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